Methyl 2-(3-chloropropanamido)acetate
Overview
Description
Methyl 2-(3-chloropropanamido)acetate: is a chemical compound with the molecular formula C_6H_9ClNO_3. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a 3-chloropropanamide group. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of methyl acrylate with 3-chloropropanoic acid in the presence of a suitable catalyst, such as a strong acid or base.
Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis process involving the reaction of acetic acid with chloropropanoic acid derivatives under controlled conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Amides and esters.
Scientific Research Applications
Chemistry: Methyl 2-(3-chloropropanamido)acetate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: It serves as a precursor in the synthesis of various drugs, including antibiotics and anti-inflammatory agents. Industry: The compound is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-(3-chloropropanamido)acetate exerts its effects depends on its specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Methyl 3-(2-chloropropanamido)propanoate: A structural isomer with a different arrangement of atoms.
Methyl 2-(3-chloropropanamido)thiophene-3-carboxylate: Contains a thiophene ring, altering its chemical properties.
Uniqueness: Methyl 2-(3-chloropropanamido)acetate is unique due to its specific functional groups and their arrangement, which influence its reactivity and applications.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-(3-chloropropanoylamino)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3/c1-11-6(10)4-8-5(9)2-3-7/h2-4H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITRNJOBTPJCBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953898-05-0 | |
Record name | methyl 2-(3-chloropropanamido)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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